1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea
Description
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-13-5-7-15(22-9-4-10-28(22,24)25)12-16(13)21-19(23)20-14-6-8-17(26-2)18(11-14)27-3/h5-8,11-12H,4,9-10H2,1-3H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWPEHCEVPJUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3,4-dimethoxyaniline with 2-methyl-5-(1,1-dioxidoisothiazolidin-2-yl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Purification of the final product is typically achieved through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid, while reduction of the urea moiety can yield corresponding amines.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but they often include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, structural analogs such as 1-(4-(Benzo[d]thiazol-2-ylmethoxy)-2-methylphenyl)-3-(3,4-dichlorophenyl)urea (CAS: 724453-98-9) offer insights into structure-activity relationships (SAR) for urea derivatives. Below is a comparative analysis based on substituent effects and available
Table 1: Structural and Functional Comparison
Key Research Findings and Limitations
Electron-Donating vs. Electron-Withdrawing Groups :
- The target compound’s 3,4-dimethoxyphenyl group may improve metabolic stability compared to the dichlorophenyl analog, which is prone to oxidative dehalogenation .
- Dichlorophenyl derivatives often exhibit stronger target binding but poorer solubility, limiting their therapeutic utility .
Benzo[d]thiazol derivatives (in the analog) are well-characterized in oncology, with mechanisms involving apoptosis induction and cell cycle arrest .
Gaps in Evidence: No peer-reviewed studies on the target compound’s efficacy, toxicity, or mechanistic pathways were identified. Commercial data for the analog (CAS 724453-98-9) confirms its availability but lacks detailed preclinical or clinical validation .
Biological Activity
1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a synthetic compound with potential biological activity. Its unique structural features, including the isothiazolidine moiety and dimethoxyphenyl group, suggest that it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is CHNOS, with a molecular weight of approximately 405.47 g/mol. The structural characteristics include:
- Dimethoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.
- Isothiazolidine-1,1-dioxide moiety : May enhance biological activity through specific enzyme interactions.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interaction with receptors that mediate various physiological responses.
Biological Activity
Research indicates that this compound may exhibit various biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : The presence of the isothiazolidine ring may confer anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
Comparative Analysis
When compared to similar compounds, this compound exhibits unique properties due to its specific functional groups. For instance:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)urea | Lacks isothiazolidine moiety | Reduced activity in cancer models |
| 1-(5-Bromo-6-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methyl-[1,3]thiazolo[5,4-b]pyridin-6-yl)urea | Contains brominated pyridine | Enhanced receptor binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
